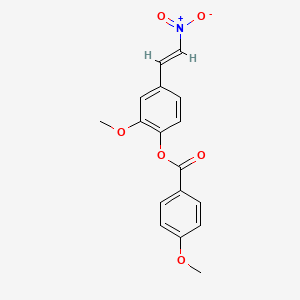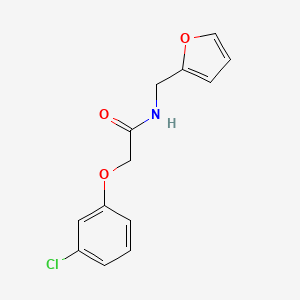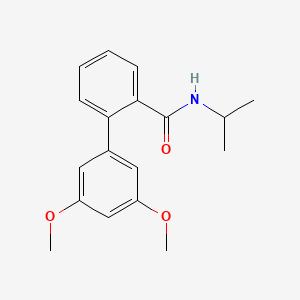![molecular formula C18H22N4O2 B5561249 N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)
N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of related pyrazole-acetamide derivatives involves reactions like infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS). Coordination complexes of these derivatives can be synthesized and characterized by elemental analysis and spectroscopic studies (Chkirate et al., 2019).
Molecular Structure Analysis
- For compounds like 2-phenyl-N-(pyrazin-2-yl)acetamide, the molecular structure has been investigated using both experimental and theoretical approaches including X-ray diffraction, FT-IR, NMR, and DFT calculations. These studies help in understanding the geometrical parameters and stability of the molecule (Lukose et al., 2015).
Chemical Reactions and Properties
- The chemical reactions involve the formation of coordination complexes and the involvement of various functional groups. For instance, the amide O and pyrazole N atoms can participate in coordination with metal ions in the formation of complexes (Chkirate et al., 2019).
Physical Properties Analysis
- Detailed physical properties such as the crystal structure can be obtained through X-ray diffraction. This includes parameters like space group, unit-cell parameters, and molecular conformation, as seen in studies of related compounds (Nayak et al., 2014).
Chemical Properties Analysis
- The chemical properties, including reactivity and interaction potentials, can be analyzed through spectroscopic techniques and theoretical calculations. This includes examining hyper-conjugative interactions, charge delocalization, and molecular electrostatic potentials (Lukose et al., 2015).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes demonstrated significant in vitro antioxidant activity, highlighting their potential in developing novel antioxidants. The study emphasizes the effect of hydrogen bonding on self-assembly processes in coordination complexes (Chkirate et al., 2019).
Antimicrobial Activities
Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moieties, which were tested for their antibacterial and antifungal activities. This research underscores the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents (Saravanan et al., 2010).
Chemoselective Acetylation
Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting the role of such compounds in synthesizing antimalarial drugs. This research indicates the applicability of acetamide derivatives in facilitating selective chemical reactions and drug synthesis processes (Magadum & Yadav, 2018).
Fatty Acid Synthesis Inhibition
Research by Weisshaar and Böger (1989) on chloroacetamide derivatives, including their inhibition of fatty acid synthesis in the green alga Scenedesmus acutus, provides insights into the herbicidal properties of similar compounds. This study suggests potential agricultural applications for acetamide derivatives in controlling unwanted vegetation (Weisshaar & Böger, 1989).
Eigenschaften
IUPAC Name |
N-[4-(azepane-1-carbonyl)-2-phenylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(23)20-17-16(18(24)21-11-7-2-3-8-12-21)13-19-22(17)15-9-5-4-6-10-15/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOHJRRUNQQDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5561187.png)
![5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561192.png)
![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)

![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)
![N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)
![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)

![3-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5561240.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5561242.png)

